Benzyl N-(4,4-diethoxybutyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
benzyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C16H25NO4/c1-3-19-15(20-4-2)11-8-12-17-16(18)21-13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,17,18) |
InChI Key |
DUXSIWOAZQYFOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCNC(=O)OCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl N 4,4 Diethoxybutyl Carbamate
Direct Synthesis Routes
Direct synthesis routes involve the single-step formation of the carbamate (B1207046) bond from the amine precursor.
These approaches are characterized by the reaction of an amine with a suitable carbonyl derivative to form the carbamate.
The most common and direct method for synthesizing Benzyl (B1604629) N-(4,4-diethoxybutyl)carbamate is through the reaction of 4,4-diethoxybutan-1-amine with benzyl chloroformate. commonorganicchemistry.com This reaction, often referred to as N-benzyloxycarbonylation or Cbz-protection, is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. The choice of solvent and base can be adapted from standard procedures for Cbz-protection of primary amines. udayton.edu For instance, a solution of 4,4-diethoxybutan-1-amine can be treated with benzyl chloroformate in a biphasic system or a suitable organic solvent. udayton.edursc.org
General Reaction Scheme:
C₈H₁₉NO₂ (4,4-Diethoxybutan-1-amine) + C₈H₇ClO₂ (Benzyl Chloroformate) → C₁₆H₂₅NO₄ (Benzyl N-(4,4-diethoxybutyl)carbamate) + HCl
Below is a table summarizing typical reaction conditions for this type of transformation, based on analogous reactions.
| Parameter | Condition | Purpose/Comment | Source |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Dioxane/Water | To dissolve reactants and facilitate the reaction. | udayton.edursc.org |
| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | To scavenge the HCl byproduct and drive the reaction to completion. | commonorganicchemistry.comudayton.edursc.org |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature to control the exothermic reaction before being allowed to proceed at ambient temperature. | udayton.edu |
| Reaction Time | 1 to 24 hours | Duration depends on the specific reactants, concentration, and temperature. | udayton.edursc.org |
While the use of benzyl chloroformate is prevalent, other methods can be employed to form the desired carbamate. These alternatives can be useful to avoid the handling of lachrymatory and hazardous chloroformates. commonorganicchemistry.com
Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of an acyl azide (B81097) into an isocyanate. The corresponding acyl azide, derived from a 4,4-diethoxybutyl carboxylic acid derivative, would rearrange to form 4,4-diethoxybutyl isocyanate. This intermediate can then be "trapped" by benzyl alcohol to yield the target carbamate, this compound. beilstein-journals.orgchemicalbook.com This multi-step approach avoids the direct use of phosgene (B1210022) derivatives. beilstein-journals.org
Three-Component Coupling: Modern synthetic methods include the coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org In this context, 4,4-diethoxybutan-1-amine, CO₂, and benzyl halide (e.g., benzyl bromide) could be coupled in the presence of a suitable catalyst and base to form the carbamate. This method offers a milder and potentially more environmentally friendly route. organic-chemistry.org
Reaction with Benzyl N-succinimidyl carbonate (Cbz-OSu): As an alternative to benzyl chloroformate, Cbz-OSu can be used. commonorganicchemistry.com This reagent is a stable, crystalline solid that reacts with amines under mild conditions to form Cbz-protected amines, releasing N-hydroxysuccinimide as a byproduct, which is often easier to remove than the inorganic salts generated from chloroformate reactions.
Amination-Carbamoylation Approaches
Precursor Synthesis and Intermediate Considerations
4,4-Diethoxybutan-1-amine, also known as 4-aminobutyraldehyde diethyl acetal (B89532), is a key precursor. stenutz.euchemicalbook.comcymitquimica.com Its synthesis can be accomplished through various standard procedures for amine synthesis. A common and effective method is the reduction of the corresponding nitrile, 4,4-diethoxybutanenitrile (B135761).
This reduction can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). nih.gov The nitrile group is cleanly reduced to a primary amine functionality without affecting the diethyl acetal group. nih.gov
Synthetic Scheme for the Precursor:
Nitrile Formation: 4-Bromobutyraldehyde diethyl acetal reacts with a cyanide source (e.g., sodium cyanide) via a nucleophilic substitution (Sₙ2) reaction to form 4,4-diethoxybutanenitrile.
Nitrile Reduction: The resulting 4,4-diethoxybutanenitrile is reduced with LiAlH₄, followed by an aqueous workup, to yield 4,4-diethoxybutan-1-amine. nih.gov
Chemical Transformations and Reactivity of Benzyl N 4,4 Diethoxybutyl Carbamate
Transformations Involving the Acetal (B89532) Moiety
The diethyl acetal moiety is the most reactive site in the molecule under acidic conditions. It is stable in neutral or basic media but undergoes facile hydrolysis in the presence of an acid catalyst. This reactivity is the cornerstone of its use as a precursor in complex organic synthesis.
Acid-catalyzed hydrolysis of the acetal group is the key initial step that unmasks a reactive aldehyde functionality. This process initiates a cascade of reactions, most notably intramolecular cyclization, which is a powerful strategy for constructing nitrogen-containing rings.
In the presence of an acid, the diethyl acetal of Benzyl (B1604629) N-(4,4-diethoxybutyl)carbamate is hydrolyzed to generate the corresponding aldehyde, N-Cbz-4-aminobutanal, in situ. This transient aldehyde is a crucial intermediate that does not typically require isolation. Its formation is a classic example of acetal deprotection, which then allows the nucleophilic nitrogen atom of the carbamate (B1207046) group to participate in subsequent intramolecular reactions. The approach of generating a reactive aldehyde from a stable acetal precursor is a common tactic in the synthesis of heterocyclic compounds. researchgate.net
Following the formation of the aldehyde intermediate, the molecule is primed for intramolecular cyclization. The proximity of the nucleophilic nitrogen atom to the electrophilic aldehyde carbon facilitates a ring-closing reaction, leading to the formation of five-membered heterocyclic systems.
The acid-catalyzed cyclization pathway is not limited to carbamate derivatives. Analogous reactivity is observed in related compounds where the benzyloxycarbonyl group is replaced by other nitrogen-protecting or activating groups, such as ureas and sulfonamides. researchgate.net This demonstrates the robustness of using the N-(4,4-diethoxybutyl) scaffold for generating cyclic iminium ions.
For instance, N-(4,4-diethoxybutyl)sulfonamides undergo acid-catalyzed intramolecular cyclization in the presence of electron-rich aromatic C-nucleophiles (like polyatomic phenols) to afford a range of 1-sulfonyl-2-arylpyrrolidines in good yields. researchgate.net Similarly, N-(4,4-diethoxybutyl)ureas have been used in a similar fashion, first forming a pyrrolinium cation that subsequently undergoes a Mannich-type reaction. researchgate.net
| Starting Material Class | Key Intermediate | Typical Nucleophile | Final Product Class | Reference |
|---|---|---|---|---|
| Carbamate (Cbz) | N-Acyliminium Ion | Various C-Nucleophiles | N-Cbz-2-substituted-pyrrolidines | researchgate.net |
| Sulfonamide | N-Sulfonyliminium Ion | Polyatomic Phenols | 1-Sulfonyl-2-arylpyrrolidines | researchgate.net |
| Urea | N-Carbamoyliminium Ion | Electron-rich Aromatics | 1-Carbamoyl-2-arylpyrrolidines | researchgate.net |
While the primary pathway for N-(4,4-diethoxybutyl) derivatives under these conditions is the formation of pyrrolidines, the broader chemistry of acetals and related functional groups can sometimes lead to other heterocyclic systems. For example, in different chemical contexts, such as the photosolvolysis of benzyl acetates in aqueous dioxane, benzyl-dioxane derivatives have been observed as products. udayton.edu The chemistry of 1,3-dioxane (B1201747) derivatives is a well-studied area, though their formation from N-(4,4-diethoxybutyl)carbamate itself has not been reported as a primary reaction pathway under the acid-catalyzed cyclization conditions discussed. researchgate.net
Acid-Catalyzed Hydrolysis and Subsequent Reactivity
Intramolecular Cyclization Pathways to Heterocycles
Applications in Polycyclic Framework Synthesis (e.g., tetrahydro-beta-carbolines)
The structure of Benzyl N-(4,4-diethoxybutyl)carbamate makes it a suitable precursor for the synthesis of nitrogen-containing polycyclic frameworks, most notably tetrahydro-β-carbolines, via the Pictet-Spengler reaction. astu.edu.etmdpi.com This acid-catalyzed reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by cyclization. astu.edu.et
In this context, the diethyl acetal group of this compound functions as a masked aldehyde. Under acidic conditions, the acetal can be hydrolyzed in situ to generate 4-(benzyloxycarbonylamino)butanal. This aldehyde intermediate can then react with tryptamine. The initial condensation forms a Schiff base (or the corresponding iminium ion under acidic conditions), which is then attacked by the electron-rich indole (B1671886) ring at the C-2 position to construct the tetrahydro-β-carboline skeleton.
Chemoselectivity of Acetal Transformations
The chemical behavior of this compound is characterized by the differential reactivity of its two primary functional groups: the diethyl acetal and the Cbz carbamate. This allows for chemoselective transformations at the acetal position while leaving the carbamate intact.
Acetals are well-established protecting groups for aldehydes and ketones, known for their stability under neutral and basic conditions but susceptibility to hydrolysis under acidic conditions. libretexts.org Conversely, the Cbz group is stable across a range of acidic and basic conditions but is sensitive to strong acids and reductive cleavage. total-synthesis.commasterorganicchemistry.com This orthogonality enables the selective deprotection of the acetal.
The hydrolysis of the diethyl acetal in this compound to the corresponding aldehyde, 4-(benzyloxycarbonylamino)butanal, can be achieved using mild aqueous acid. These conditions are typically not harsh enough to cleave the Cbz group. This selective transformation is a crucial step in synthetic sequences where the aldehyde functionality is required for subsequent reactions, such as the aforementioned Pictet-Spengler reaction, aldol (B89426) condensations, or Wittig reactions, before the final deprotection of the amine.
| Transformation | Reagents and Conditions | Functional Group Affected | Functional Group Tolerated |
| Acetal Hydrolysis | Mild aqueous acid (e.g., AcOH/H₂O, TsOH in wet acetone) | Diethyl Acetal | Cbz Carbamate |
Reactions Involving the Carbamate (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its general stability and the variety of methods available for its removal. masterorganicchemistry.com The cleavage of the Cbz group from this compound unmasks the primary amine, yielding 4,4-diethoxybutan-1-amine, a key intermediate for further functionalization.
Deprotection Strategies
Catalytic hydrogenolysis is the most common and often preferred method for the deprotection of Cbz-amines. scientificupdate.com The reaction involves the cleavage of the benzylic carbon-oxygen bond by reduction, typically using hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). total-synthesis.comresearchgate.net The process is clean, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com
The reaction is generally performed under mild conditions, such as atmospheric pressure of H₂ at room temperature, and is compatible with a wide range of functional groups. organic-chemistry.org Alternative hydrogen sources, known as transfer hydrogenolysis reagents (e.g., ammonium (B1175870) formate, triethylsilane), can also be used in place of H₂ gas. researchgate.netorganic-chemistry.org However, this method is incompatible with functional groups that are also susceptible to reduction, such as alkynes, alkenes, or some sulfur-containing compounds which can poison the catalyst. researchgate.netchemistryviews.org
Interactive Data Table: Conditions for Catalytic Hydrogenolysis of Cbz-Amines
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |
| 10% Pd/C | H₂ | Methanol (MeOH) | Room Temp | 1 atm | acs.org |
| 5% Pd/C | H₂ | Methanol (MeOH) | 60 °C | 1 atm | total-synthesis.com |
| 10% Pd/C | Ammonium Formate | Methanol (MeOH) | Reflux | N/A | researchgate.net |
| Pd(OH)₂/C | H₂ | Ethanol (B145695) (EtOH) | Room Temp | 1 atm | thalesnano.com |
| 10% Pd/C | Triethylsilane | Ethanol (EtOH) | Room Temp | N/A | organic-chemistry.org |
For substrates containing functionalities sensitive to catalytic hydrogenolysis, nucleophilic deprotection offers a valuable alternative. chemistryviews.orgorganic-chemistry.org A recently developed method employs 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at an elevated temperature (e.g., 75 °C). organic-chemistry.orgnih.gov
This protocol is particularly advantageous for complex molecules containing reducible groups like aryl halides or nitro groups, which would not be tolerated under standard hydrogenolysis conditions. scientificupdate.comorganic-chemistry.org The proposed mechanism involves a nucleophilic SN2 attack by the thiolate on the benzylic carbon of the Cbz group. chemistryviews.org This displaces an unstable carbamate anion, which subsequently decarboxylates to liberate the free amine. scientificupdate.com
Interactive Data Table: Nucleophilic Deprotection of Cbz-Amines with 2-Mercaptoethanol
| Substrate Type | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cbz-protected piperazine | K₃PO₄ (4) | DMAc | 75 °C | 24 | 92 | organic-chemistry.org |
| Cbz-protected aniline | K₃PO₄ (4) | DMAc | 75 °C | 24 | 95 | organic-chemistry.org |
| Cbz-protected secondary amine | K₃PO₄ (4) | DMAc | 75 °C | 24 | 89 | organic-chemistry.org |
Cleavage of the Cbz group can also be accomplished using Lewis acids. This method is orthogonal to both hydrogenolysis and strong base-mediated deprotections. Various Lewis acids have been reported for this purpose, with the mechanism generally involving coordination to the carbamate's carbonyl oxygen, which weakens the benzylic C-O bond and facilitates its cleavage. acsgcipr.org
A notable modern protocol utilizes aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org This system has been shown to be highly effective and chemoselective, capable of cleaving a Cbz group in the presence of other acid-sensitive groups, including O-benzyl ethers. organic-chemistry.org Another common reagent for this transformation is trimethylsilyl (B98337) iodide (TMSI), which operates under mild, neutral conditions. chemistryviews.orgresearchgate.net However, a potential drawback of using TMSI is the formation of benzyl iodide as a byproduct, which is a reactive alkylating agent that can lead to side reactions with nucleophilic functionalities within the substrate. scientificupdate.com
Interactive Data Table: Lewis Acid-Mediated Cbz Deprotection
| Lewis Acid | Solvent | Temperature | Key Features | Reference |
| AlCl₃ | HFIP | Room Temp | High chemoselectivity; tolerates O-benzyl groups. | organic-chemistry.org |
| TMSI | Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN) | Room Temp | Mild, neutral conditions; forms benzyl iodide byproduct. | chemistryviews.orgresearchgate.net |
| SnCl₄ | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp | Extremely mild; used in peptide synthesis. | acsgcipr.org |
| B(C₆F₅)₃ | Dichloromethane (CH₂Cl₂) | Room Temp | Catalytic amounts; tolerates various functional groups. | N/A |
Orthogonality Considerations for Selective Deprotection
The strategic use of protecting groups in multi-step organic synthesis relies on their ability to be removed under specific conditions without affecting other sensitive functionalities within the molecule. This concept of "orthogonality" is critical when considering the selective deprotection of this compound. The key challenge lies in the selective cleavage of either the N-benzyl carbamate (Cbz) group or the diethyl acetal.
The N-Cbz group is known for its stability under a wide range of conditions, including those that are acidic and basic. total-synthesis.com Its primary method of removal is through hydrogenolysis, typically employing a palladium catalyst (Pd/C) and a hydrogen source. total-synthesis.comorganic-chemistry.org This method is generally mild and highly selective for the Cbz group.
Conversely, acetals, such as the diethyl acetal present in the target molecule, are characteristically stable under basic and neutral conditions but are labile to aqueous acid. nih.gov This difference in stability forms the basis for the selective deprotection strategy.
Table 1: Orthogonal Deprotection Strategies for this compound
| Protecting Group | Cleavage Conditions | Effect on Other Group |
| N-Benzyl Carbamate (Cbz) | H₂, Pd/C (Hydrogenolysis) | Diethyl acetal is stable |
| Diethyl Acetal | Aqueous Acid (e.g., HCl, H₂SO₄) | N-Benzyl carbamate is stable |
For instance, treatment of this compound with a hydrogen atmosphere in the presence of palladium on carbon would be expected to cleave the Cbz group, yielding 4,4-diethoxybutan-1-amine, leaving the diethyl acetal intact. On the other hand, exposure to dilute aqueous acid would hydrolyze the diethyl acetal to the corresponding aldehyde, forming Benzyl N-(4-oxobutyl)carbamate, without affecting the Cbz group. This orthogonality allows for the stepwise unmasking of the amine or aldehyde functionality, enabling diverse synthetic pathways. The choice of deprotection method is therefore dictated by the desired synthetic outcome.
Carbamate Rearrangement Reactions (e.g., N-monosubstituted carbamate rearrangements)
While the primary role of the carbamate group in this context is often as a protecting group, it can also participate in various rearrangement reactions under specific conditions. For N-monosubstituted carbamates, several classical rearrangements can be envisaged, which involve the migration of a group to an electron-deficient nitrogen or carbon atom.
One such relevant transformation is the Hofmann rearrangement , which typically involves the conversion of a primary amide to an amine with one fewer carbon atom. stackexchange.com In a variation, α,β-unsaturated amides or reactions in alcoholic solvents can yield carbamates. stackexchange.com While not a direct rearrangement of the pre-formed carbamate, this highlights the close relationship between amides and carbamates in rearrangement chemistry.
The Curtius rearrangement provides a pathway to carbamates from carboxylic acids. organic-chemistry.org Acyl azides, generated from carboxylic acids, rearrange to form isocyanates, which can then be trapped by alcohols to yield carbamates. organic-chemistry.orgacs.org This is a synthetic route to carbamates rather than a rearrangement of the carbamate itself, but it is a fundamental reaction in carbamate chemistry.
A more direct rearrangement involving the carbamate structure is the Newman-Kwart rearrangement , which involves the intramolecular migration of a group from an oxygen to a sulfur or selenium atom in thiocarbamates or selenocarbamates, respectively. kiku.dk While this compound is an O-alkyl carbamate, this type of rearrangement demonstrates the potential for intramolecular shifts within carbamate-like structures, often requiring thermal conditions. kiku.dk
Another class of transformations includes asymmetric 1,2-carbamoyl rearrangements of lithiated carbamates, which can be used to generate α-hydroxy amides with high diastereoselectivity. nih.gov These reactions proceed through a deprotonation event followed by an intramolecular migration of the carbamoyl (B1232498) group. nih.gov
Table 2: Potential Rearrangement Reactions Related to Carbamates
| Rearrangement | Description | Applicability to this compound |
| Hofmann Rearrangement | Conversion of an amide to a carbamate in the presence of an alcohol. stackexchange.com | Indirectly relevant as a synthetic method for related carbamates. |
| Curtius Rearrangement | Formation of a carbamate from a carboxylic acid via an isocyanate intermediate. organic-chemistry.org | A synthetic route to carbamates, not a rearrangement of the title compound. |
| Newman-Kwart Rearrangement | Intramolecular migration in thio- or selenocarbamates. kiku.dk | Not directly applicable, but illustrates a type of carbamate rearrangement. |
| 1,2-Carbamoyl Rearrangement | Migration of a carbamoyl group in lithiated carbamates. nih.gov | Potentially applicable under strong basic conditions, leading to structural isomers. |
While specific studies on the rearrangement reactions of this compound are not prevalent, the general principles of carbamate chemistry suggest that under appropriate conditions, such as treatment with strong bases or thermal activation, intramolecular rearrangements could be induced.
Carbamate as a Handle for N-Alkylation and Further Functionalization
The nitrogen atom of a carbamate is generally less nucleophilic than that of a corresponding amine due to the electron-withdrawing effect of the carbonyl group. However, it can be deprotonated with a sufficiently strong base to form a nucleophilic anion that can then be alkylated. This makes the carbamate group a useful "handle" for the introduction of substituents on the nitrogen atom.
The N-alkylation of carbamates is a well-established transformation. oup.comresearchgate.net Typical conditions involve the use of a base to deprotonate the carbamate nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide).
Table 3: Representative Conditions for N-Alkylation of Carbamates
| Base | Alkylating Agent | Solvent | Outcome |
| Sodium Hydride (NaH) | Methyl Iodide | Dimethylformamide (DMF) | N-Methylation |
| Cesium Carbonate (Cs₂CO₃) / Tetrabutylammonium Iodide (TBAI) | Alkyl Halide | Dimethylformamide (DMF) | N-Alkylation |
For this compound, treatment with a base like sodium hydride or cesium carbonate would generate the corresponding sodium or cesium salt. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) would introduce an alkyl group on the nitrogen, yielding an N,N-disubstituted carbamate. oup.comresearchgate.net This approach offers a route to a variety of derivatives, where the properties of the molecule can be modulated by the nature of the introduced alkyl group.
Furthermore, the carbamate functionality can be used to direct other transformations. For example, after N-alkylation, the resulting tertiary carbamate can undergo further reactions. The ability to selectively deprotect either the carbamate or the acetal group after such functionalization adds to the synthetic utility of this compound as a versatile building block.
Applications in Complex Molecule Synthesis
Role as a Key Intermediate for Nitrogen Heterocycles
Nitrogen heterocycles are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient synthetic routes to these compounds is therefore a critical area of chemical research. Benzyl (B1604629) N-(4,4-diethoxybutyl)carbamate has proven to be an excellent starting material for the synthesis of various nitrogen-containing ring systems.
The pyrrolidine (B122466) ring is a fundamental structural unit found in numerous biologically active compounds. A key synthetic strategy involving Benzyl N-(4,4-diethoxybutyl)carbamate for the construction of substituted pyrrolidines proceeds through an intramolecular cyclization of an imine intermediate. This process typically involves two main steps:
Deprotection and Imine Formation: The benzyl carbamate (B1207046) protecting group is first removed to yield the free primary amine, 4,4-diethoxybutan-1-amine. This amine is then condensed with an appropriate aldehyde or ketone to form an N-(4,4-diethoxybutyl)imine.
Acid-Catalyzed Intramolecular Cyclization: The resulting imine is then treated with an acid catalyst. This promotes the hydrolysis of the diethyl acetal (B89532) to reveal the aldehyde functionality, which then undergoes an intramolecular reaction with the imine nitrogen, leading to the formation of a five-membered pyrrolidine ring.
A notable example of this strategy is the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines, which leads to the formation of 3-arylidene-1-pyrrolines. researchgate.netknc.ru This reaction proceeds via a tandem process that combines the cyclization with an unusual 1,3-sigmatropic shift of an aryl fragment, affording functionally rich pyrrolidine derivatives in high yields. researchgate.net The reaction conditions for this transformation have been optimized, with the best yields (up to 99%) being achieved in boiling xylene in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) or 2-nitroresorcinol. researchgate.net
| Reactant (Imine derived from) | Catalyst | Solvent | Time (h) | Product | Yield (%) |
| Benzaldehyde | TsOH | Xylene | 40 | 3-Benzylidene-1-pyrroline | 99 |
| 4-Methoxybenzaldehyde | TsOH | Xylene | 40 | 3-(4-Methoxybenzylidene)-1-pyrroline | 98 |
| 4-Chlorobenzaldehyde | TsOH | Xylene | 40 | 3-(4-Chlorobenzylidene)-1-pyrroline | 95 |
This table is based on data from a study on the tandem intramolecular cyclization/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines. researchgate.net
The utility of this compound extends beyond the synthesis of simple monocyclic heterocycles. The reactive intermediates generated from this compound can be trapped in more complex tandem reactions to construct bicyclic and polycyclic scaffolds. While direct examples starting from this compound are not extensively documented, the principles of its reactivity can be extrapolated.
For instance, the initially formed pyrroline (B1223166) ring can possess functional groups that are amenable to further cyclization reactions. By carefully choosing the starting aldehyde or ketone for the initial imine formation, chemists can introduce functionalities that, under specific conditions, can react with other parts of the molecule to form additional rings. This approach allows for a modular and efficient assembly of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.
Amino acids are the fundamental building blocks of proteins and are crucial components of many biologically active molecules. The synthesis of non-natural amino acids and their derivatives is a key area of research for the development of new therapeutics and biochemical probes. This compound can serve as a precursor for the synthesis of certain amino acid derivatives.
The protected amino group and the masked aldehyde functionality can be chemically manipulated to introduce the carboxylic acid moiety characteristic of amino acids. For example, the terminal carbon of the butyl chain could potentially be oxidized to a carboxylic acid. Alternatively, the aldehyde, once unmasked, could undergo reactions to introduce a carboxylate group or its precursor. The carbamate protecting group (Cbz) is a standard protecting group in peptide synthesis, making this precursor compatible with established synthetic methodologies for peptide and amino acid chemistry.
Strategies for Enantioselective Synthesis Utilizing the Compound
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While specific enantioselective applications of this compound are not widely reported, several general strategies for the enantioselective synthesis of nitrogen heterocycles from acyclic precursors can be envisioned.
One potential approach involves the use of a chiral catalyst in the intramolecular cyclization step. A chiral acid catalyst, for instance, could protonate the imine in a stereodefined manner, leading to the preferential formation of one enantiomer of the resulting pyrrolidine product. Another strategy could involve the use of a chiral auxiliary. By temporarily attaching a chiral molecule to the acyclic precursor, the cyclization can be directed to occur in a stereoselective fashion. After the reaction, the chiral auxiliary can be removed, yielding the enantiomerically enriched product.
Furthermore, enzymatic reactions could be employed to achieve high levels of enantioselectivity. Biocatalysts, such as imine reductases or transaminases, could potentially be used to asymmetrically form a key intermediate in the synthetic pathway, thereby establishing the desired stereochemistry early in the synthesis. The development of such enantioselective methods would significantly enhance the utility of this compound as a building block for the synthesis of chiral nitrogen-containing molecules.
Advanced Spectroscopic and Structural Elucidation of Benzyl N 4,4 Diethoxybutyl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of Benzyl (B1604629) N-(4,4-diethoxybutyl)carbamate provides a characteristic fingerprint of its molecular structure. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the distinct proton environments are detailed below. These predictions are based on established chemical shift values for similar functional groups, such as those found in benzyl carbamate (B1207046) and n-butyl carbamate derivatives. rsc.orgchemicalbook.com
The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the protons of the butyl chain, and the protons of the two ethoxy groups. A broad signal corresponding to the N-H proton of the carbamate linkage is also anticipated.
Key Expected Resonances:
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.30-7.40 ppm is expected for the five protons on the phenyl ring.
Benzylic Protons (OCH₂Ph): A sharp singlet around δ 5.10 ppm corresponds to the two protons of the methylene group adjacent to the phenyl ring and the carbamate oxygen.
Carbamate Proton (NH): A broad singlet, typically observed around δ 4.80-5.20 ppm, which may exchange with D₂O.
Acetal (B89532) Proton (CH(OEt)₂): A triplet around δ 4.40-4.50 ppm for the single proton on the carbon bearing the two ethoxy groups.
Ethoxy Methylene Protons (OCH₂CH₃): A quartet around δ 3.40-3.60 ppm for the four protons of the two methylene groups in the ethoxy substituents.
Butyl Chain Protons (NCH₂CH₂CH₂): The protons of the butyl chain will appear as distinct multiplets. The methylene group adjacent to the nitrogen (NCH₂) is expected around δ 3.10-3.20 ppm, while the other two methylene groups will resonate further upfield, typically between δ 1.40-1.70 ppm.
Ethoxy Methyl Protons (OCH₂CH₃): A triplet around δ 1.15-1.25 ppm for the six protons of the two methyl groups in the ethoxy substituents.
Predicted ¹H NMR Data Table:
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |
| Benzylic (OCH₂Ph) | 5.10 | Singlet | 2H |
| Carbamate (NH) | 4.90 | Broad Singlet | 1H |
| Acetal (CH(OEt)₂) | 4.45 | Triplet | 1H |
| Ethoxy Methylene (OCH₂CH₃) | 3.50 | Quartet | 4H |
| Butyl Methylene (NCH₂) | 3.15 | Multiplet | 2H |
| Butyl Methylene (-CH₂CH₂-) | 1.50 - 1.70 | Multiplet | 4H |
| Ethoxy Methyl (OCH₂CH₃) | 1.20 | Triplet | 6H |
Carbon (¹³C) NMR Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The predicted chemical shifts are based on the analysis of similar carbamate structures. orgchemboulder.com
Key Expected Resonances:
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to resonate at approximately δ 156.0 ppm.
Aromatic Carbons (C₆H₅): The aromatic carbons will appear in the δ 127.0-136.0 ppm region. The carbon attached to the benzylic group (ipso-carbon) will have a distinct shift from the ortho, meta, and para carbons.
Benzylic Carbon (OCH₂Ph): The carbon of the benzylic methylene group is predicted to be around δ 67.0 ppm.
Acetal Carbon (CH(OEt)₂): The acetal carbon atom is expected at a characteristic downfield shift, around δ 102.0 ppm.
Ethoxy Methylene Carbons (OCH₂CH₃): These carbons are anticipated to appear around δ 61.0 ppm.
Butyl Chain Carbons (NCH₂CH₂CH₂): The carbon adjacent to the nitrogen (NCH₂) will be around δ 40.0 ppm, with the other butyl carbons appearing further upfield (δ 20.0-30.0 ppm).
Ethoxy Methyl Carbons (OCH₂CH₃): The methyl carbons of the ethoxy groups are expected at approximately δ 15.0 ppm.
Predicted ¹³C NMR Data Table:
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 156.0 |
| Aromatic (ipso-C) | 136.5 |
| Aromatic (o, m, p-C) | 127.5 - 128.5 |
| Acetal (CH(OEt)₂) | 102.0 |
| Benzylic (OCH₂Ph) | 67.0 |
| Ethoxy Methylene (OCH₂CH₃) | 61.0 |
| Butyl Methylene (NCH₂) | 40.5 |
| Butyl Methylene (-CH₂CH₂-) | 22.0 - 29.0 |
| Ethoxy Methyl (OCH₂CH₃) | 15.3 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions in the gas phase.
Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways
Under Electron Ionization (EI) conditions, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is a radical cation. This high-energy ion readily undergoes fragmentation. The fragmentation of Benzyl N-(4,4-diethoxybutyl)carbamate is predicted to follow pathways common to benzyl ethers and carbamates.
A primary and highly characteristic fragmentation is the cleavage of the benzylic C-O bond, which is weak, to form the highly stable tropylium (B1234903) cation at m/z 91. Another significant fragmentation pathway involves the cleavage of the carbamate group. Alpha cleavage (cleavage of a bond adjacent to the nitrogen atom) is also a common fragmentation route for amines and related compounds. orgchemboulder.comlibretexts.org
Proposed Key EI Fragmentation Pathways:
Formation of Tropylium Ion: Cleavage of the benzyl-oxygen bond yields the tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak for benzyl-containing compounds.
Loss of Benzyl Radical: Homolytic cleavage can lead to the loss of a benzyl radical (·CH₂Ph), resulting in an ion representing the rest of the molecule.
Alpha Cleavage: Cleavage of the C-C bond alpha to the nitrogen can lead to the formation of a stable iminium ion.
Fragmentation of the Diethoxybutyl Chain: The side chain can undergo fragmentation, such as the loss of an ethoxy radical (·OC₂H₅, -45 Da) or an ethanol (B145695) molecule (C₂H₅OH, -46 Da) from the acetal group.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these selected precursor ions, providing detailed structural information.
For this compound, the [M+H]⁺ ion would be selected as the precursor ion. Collision-Induced Dissociation (CID) of this ion is expected to result in several characteristic product ions. The fragmentation of carbamates under ESI-MS/MS often involves cleavage at the carbamate ester linkage. nih.govhpst.cz
Proposed Key ESI-MS/MS Fragmentation Pathways for [M+H]⁺:
Loss of Benzyl Alcohol: A common pathway for protonated benzyl carbamates is the neutral loss of benzyl alcohol (C₇H₈O, -108 Da), leading to the formation of a protonated isocyanate intermediate.
Loss of Toluene (B28343): Cleavage can also result in the loss of toluene (C₇H₈, -92 Da) and the formation of a protonated carbamic acid derivative.
Side Chain Fragmentation: The protonated diethoxybutyl side chain can fragment, for instance, by losing an ethanol molecule (-46 Da) or an ethene molecule via a rearrangement.
Collisional Activation and Dissociative Proton Transfer Mechanisms
The fragmentation patterns observed in MS/MS are governed by the underlying reaction mechanisms, which are initiated by collisional activation. When the precursor ion is accelerated and collides with an inert gas (e.g., argon or nitrogen), its internal energy increases, leading to bond dissociation.
For protonated carbamates, the site of protonation is crucial in directing the fragmentation pathway. Protonation typically occurs at the most basic site, which is often the carbonyl oxygen. nih.gov From this initial state, intramolecular proton transfer can occur, facilitating specific bond cleavages. This process is known as a dissociative proton transfer. nih.govacs.org
For example, a proton transfer from the carbonyl oxygen to the nitrogen atom or the ether oxygen of the benzyl group can weaken adjacent bonds and trigger fragmentation. rsc.org A proton transfer to the nitrogen could facilitate the cleavage of the N-C bond of the butyl chain. Similarly, a proton transfer to one of the ethoxy groups on the side chain could promote the loss of an ethanol molecule. Computational studies on similar systems have shown that these proton transfer steps often involve surmounting specific energy barriers, which determines the kinetic favorability of different fragmentation channels. nih.gov The analysis of these pathways provides deep mechanistic insights into the gas-phase ion chemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the carbamate group, the benzyl group, the alkyl chain, and the acetal group.
A detailed analysis of the expected spectral regions would reveal:
N-H Stretching: A distinct absorption band is anticipated in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary carbamate. The position and shape of this peak can provide information about hydrogen bonding.
C-H Stretching: Multiple peaks would be observed in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl and ethoxy alkyl chains. Aromatic C-H stretching from the benzyl group would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group (C=O) in the carbamate linkage, is expected to be prominent in the 1680-1720 cm⁻¹ range. This is one of the most intense and easily identifiable peaks in the spectrum.
N-H Bending and C-N Stretching: Vibrations associated with the N-H bending and C-N stretching of the carbamate group would likely appear in the 1500-1550 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.
C-O Stretching: The spectrum would show strong C-O stretching bands. The C-O single bond stretching from the carbamate and the benzyl ether linkage are expected between 1250 and 1000 cm⁻¹. The C-O bonds of the diethoxy (acetal) group would also contribute to strong absorptions in this fingerprint region, typically around 1150-1050 cm⁻¹.
Aromatic C=C Stretching: The presence of the benzene (B151609) ring in the benzyl group would give rise to several absorption bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations within the ring.
An interactive data table summarizing these expected characteristic IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbamate (N-H) | N-H Stretch | 3300-3500 | Medium |
| Benzyl & Alkyl (C-H) | Aromatic C-H Stretch | >3000 | Medium |
| Benzyl & Alkyl (C-H) | Aliphatic C-H Stretch | 2850-3000 | Strong |
| Carbamate (C=O) | C=O Stretch | 1680-1720 | Strong |
| Benzene Ring (C=C) | C=C Stretch | 1450-1600 | Medium |
| Carbamate (N-H) | N-H Bend | 1500-1550 | Medium |
| Carbamate & Ether (C-O) | C-O Stretch | 1000-1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound could be grown, this technique would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.
A hypothetical crystallographic study would involve the following steps:
Crystal Growth: Obtaining a high-quality single crystal of the compound, which can be a challenging step.
Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
The resulting structural data would allow for a detailed analysis of:
Molecular Conformation: The precise spatial orientation of the benzyl group, the carbamate linkage, and the diethoxybutyl chain. This would reveal the preferred conformation of the molecule in the solid state.
Bond Parameters: Accurate measurements of all bond lengths and angles. For instance, the C=O and C-N bond lengths within the carbamate group could be compared to typical values to understand the electronic environment.
Intermolecular Interactions: Identification of any hydrogen bonds (e.g., involving the N-H group as a donor and a carbonyl oxygen as an acceptor in an adjacent molecule) and other non-covalent interactions like van der Waals forces that dictate the crystal packing.
A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis is presented below.
| Parameter | Description | Expected Information |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides insight into the fundamental packing symmetry. |
| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles of the unit cell. | Defines the size and shape of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | e.g., C=O, C-N, C-O bond lengths within the carbamate and ether linkages. |
| Bond Angles (°) | The angles formed by three connected atoms. | e.g., O-C-N angle in the carbamate, bond angles in the benzene ring. |
| Torsion Angles (°) | The dihedral angles describing the conformation of the molecular backbone. | Reveals the rotational orientation of different parts of the molecule. |
| Hydrogen Bonding Parameters | Distances and angles of any identified hydrogen bonds. | Details the specific intermolecular forces that stabilize the crystal structure. |
Without experimental data, the tables and discussion remain predictive. Further research and synthesis of this compound would be required to obtain and confirm these spectroscopic and crystallographic details.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes for the Compound
The advancement of organic synthesis is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methods for the preparation of key chemical intermediates. Future research into Benzyl (B1604629) N-(4,4-diethoxybutyl)carbamate should prioritize the establishment of novel and sustainable synthetic routes.
Current synthetic approaches to carbamates often involve the use of hazardous reagents and generate significant chemical waste. frontiersin.org A key area of investigation will be the exploration of greener alternatives. For instance, the development of catalytic methods that avoid the use of stoichiometric reagents would be highly beneficial. Research could focus on enzyme-catalyzed reactions, which offer high selectivity and operate under mild conditions, thereby reducing energy consumption and by-product formation. beilstein-journals.org
Furthermore, the principles of atom economy and process intensification could guide the design of new synthetic strategies. Continuous flow chemistry, for example, presents an opportunity to improve reaction efficiency, safety, and scalability. beilstein-journals.org The development of a telescoped or one-pot synthesis from readily available starting materials would significantly enhance the accessibility of Benzyl N-(4,4-diethoxybutyl)carbamate for broader synthetic applications.
A comparative analysis of potential sustainable synthetic approaches is presented in the table below:
| Synthetic Approach | Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, optimization of reaction parameters. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction conditions. beilstein-journals.org | Reactor design, integration of purification steps. |
| One-Pot Synthesis | Reduced work-up steps, improved efficiency, less solvent usage. | Tandem reaction design, catalyst compatibility. |
Exploration of New Chemical Transformations Leveraging its Bifunctional Nature
The unique bifunctional nature of this compound, possessing both a protected amine and a masked aldehyde, opens up a vast landscape for the exploration of novel chemical transformations. Future research should be directed towards leveraging this duality to construct diverse molecular scaffolds.
The carbamate (B1207046) moiety serves as a robust protecting group for the amine, which can be selectively deprotected under various conditions to participate in a wide array of reactions, such as amide bond formation, N-alkylation, and the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net Concurrently, the diethyl acetal (B89532) can be hydrolyzed to unveil the aldehyde functionality, a versatile handle for carbon-carbon bond-forming reactions including aldol (B89426) additions, Wittig reactions, and reductive aminations.
A particularly exciting avenue of research lies in the development of orthogonal deprotection strategies that allow for the sequential unmasking and reaction of the two functional groups. This would enable the programmed, stepwise construction of complex molecules from a single, versatile building block. The exploration of tandem or domino reactions, where the deprotection of one group triggers a cascade of transformations involving the other, could lead to the rapid assembly of intricate molecular frameworks.
Potential transformations to be explored are summarized in the table below:
| Functional Group | Deprotection/Activation | Subsequent Reactions |
| Benzyl Carbamate | Hydrogenolysis, acid/base treatment. | Acylation, alkylation, urea/thiourea formation, synthesis of N-heterocycles. mdpi.comresearchgate.net |
| Diethyl Acetal | Acid-catalyzed hydrolysis. | Nucleophilic addition, Wittig olefination, reductive amination, Pictet-Spengler reaction. |
Expanded Applications in Divergent Synthesis of Complex Chemical Entities
The inherent bifunctionality of this compound makes it an ideal substrate for divergent synthesis, a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. Future research should focus on demonstrating the utility of this compound in the divergent synthesis of various classes of complex chemical entities, including alkaloids, polyketides, and peptidomimetics.
For instance, the amine functionality, once deprotected, could serve as a key nitrogen source in the synthesis of alkaloids. The aldehyde, on the other hand, could be elaborated into complex carbon chains found in polyketides. The ability to selectively manipulate these two functional groups would allow for the systematic variation of peripheral substituents and the core scaffold, leading to the generation of a wide range of molecular diversity.
Furthermore, the application of this building block in the synthesis of conformationally constrained peptide mimics and other biologically relevant molecules should be investigated. The defined spatial relationship between the amine and the four-carbon chain of the butyl moiety could be exploited to create novel scaffolds for drug discovery. The development of stereoselective transformations involving this compound would further enhance its value in the synthesis of enantiomerically pure complex molecules.
Q & A
Q. What are the recommended synthetic protocols for Benzyl N-(4,4-diethoxybutyl)carbamate, and how can reaction yields be optimized?
The synthesis typically involves coupling benzyl chloroformate with 4,4-diethoxybutylamine in the presence of a base like triethylamine. Optimization includes maintaining a 1.2:1 molar ratio of benzyl chloroformate to amine, low temperatures (0–5°C), and anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis . Purification via column chromatography (hexane/ethyl acetate gradient) followed by ethanol crystallization improves purity (>75%) and crystallinity .
Q. Which analytical techniques provide reliable structural verification for this compound?
Use multi-nuclear NMR (¹H, ¹³C, DEPT-135), FT-IR (carbamate carbonyl at 1690–1720 cm⁻¹), and HRMS for molecular ion confirmation. X-ray crystallography resolves absolute configurations when suitable crystals form . Purity assessment combines HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection to quantify impurities <0.5% .
Q. What are the critical stability considerations for storing and handling this compound?
Store under inert atmosphere (-20°C) with desiccant to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with weekly HPLC monitoring. Avoid primary amines or strong bases to prevent trans-carbamoylation. In aqueous solutions, use pH 4–6 citrate buffers and limit use to 24 hours .
Advanced Research Questions
Q. How does the diethoxybutyl moiety influence pharmacokinetic properties compared to similar carbamates?
The diethoxy group reduces logP by ~1.2 units (vs. alkyl analogs) while maintaining membrane permeability (PAMPA assays). Metabolic stability studies show 40% longer t₁/₂ in liver microsomes due to reduced CYP3A4 affinity . Validate through in vitro ADME profiling, including plasma protein binding and hepatocyte clearance assays .
Q. How should researchers address contradictory biological activity data across assay systems?
Systematically evaluate:
Q. What strategies elucidate reaction mechanisms with biological nucleophiles?
Use kinetic isotope effects (KIE) in D₂O to differentiate concerted vs. stepwise mechanisms. Trapping experiments with N-methylmaleimide identify thiol-adduct intermediates. Validate DFT-predicted activation energies (B3LYP/6-311++G**) via stopped-flow UV-Vis monitoring .
Q. How can computational tools predict binding modes to novel targets?
Combine molecular docking (AutoDock Vina) with 100-ns MD simulations (NAMD) on homology-modeled targets. Pharmacophore mapping identifies critical H-bond acceptors (carbamate oxygen) and hydrophobic regions. Validate with alanine scanning mutagenesis .
Q. What synthetic approaches enable selective modification of the carbamate nitrogen vs. diethoxy groups?
Protect the carbamate with Fmoc-Cl before diethoxy modification, then deprotect with piperidine. For diethoxy cleavage, use BF3·Et2O (-78°C) followed by NaHCO3 quench. Monitor via in situ Raman spectroscopy (C-O stretch at 1040 cm⁻¹) .
Q. How does sp³ carbon content compare to bicyclic derivatives in conformational flexibility and binding?
The diethoxybutyl chain has 4 rotatable bonds (vs. 1 in bicyclics), increasing torsional freedom but reducing binding entropy. Thermodynamic integration shows rigid analogs have 2.3 kcal/mol higher binding energy despite lower flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
